Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Computational Chemistry Molecular Electronics DFT Study

SAR studies on azatetracyclic antiproliferative agents require electronically defined probes-the 4-nitrobenzoyl substituent critically modulates HOMO-LUMO gap and dipole moment, and generic pyrroloquinoline analogs cannot substitute. This compound delivers a quantitatively characterized electronic profile (lowered frontier orbital energies, high electron affinity, solvatochromic behavior) for calibrating DFT models and benchmarking substituent effects against halogenated/non-substituted analogs. • Quantified HOMO-LUMO gap & dipole moment for computational validation • Defined 4-nitro electronic niche for anticancer selectivity profiling • Single batch, immediate shipment from BenchChem stock

Molecular Formula C26H18N2O5
Molecular Weight 438.4 g/mol
CAS No. 70654-03-4
Cat. No. B12051164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
CAS70654-03-4
Molecular FormulaC26H18N2O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53
InChIInChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-10-18(11-8-17)28(31)32)27-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)27/h3-15H,2H2,1H3
InChIKeyKXFFSCJIMPISAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ethyl 3-(4-Nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate


Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 70654-03-4) is a complex, nitrogen-containing heterocyclic compound belonging to the benzo[f]pyrrolo[1,2-a]quinoline (BQCD) class [1]. These azatetracyclic derivatives are of significant research interest for their diverse biological activities, including anticancer and antimicrobial potential, as well as their utility in photophysical and materials science applications [2]. The compound features a specific 4-nitrobenzoyl substituent on the polycyclic core, which is known to critically influence both its electronic and biological properties, distinguishing it from other halogenated or non-substituted analogs.

Electron-withdrawing 4-nitrobenzoyl substituent for SAR-driven antiproliferative studies
Experimentally benchmarked frontier orbital and dipole moment profile for computational calibration
Characterized solvatochromic chromophore for photophysical probe development

Why Generic Pyrroloquinolines Cannot Replace Ethyl 3-(4-Nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate


Simple replacement of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate with a generic or 'in-class' pyrroloquinoline derivative is not feasible due to the profound impact of the electron-withdrawing 4-nitrobenzoyl substituent on the molecule's core electronic structure. Quantitative computational studies show that the frontier orbital energies and dipole moments are dramatically altered by the substituent's nature [1]. Such changes directly govern the compound's reactivity, such as its solvatochromic behavior and spectral properties [2], and its biological interactions, including antiproliferative selectivity profiles. A different substituent, like a chlorine or bromine atom, or even a positional isomer, will result in a molecule with fundamentally different physical, spectral, and likely biological characteristics, making it an invalid proxy for structure-activity relationship (SAR) studies.

Target Compound
Generic Pyrroloquinoline
Dipole Moment
Polarized by 4-nitrobenzoyl group
Lower polarity may alter solvation and intermolecular interactions
Frontier Orbitals
Lowered HOMO/LUMO energies
Different redox reactivity and charge-transfer behavior may shift
Biological Selectivity
Substituent-driven selectivity profile
Antiproliferative fingerprint may not transfer; distinct SAR context expected

Evidence for Selecting Ethyl 3-(4-Nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate Over Analogs


Enhanced Dipole Moment via Nitrobenzoyl Substitution

The electron-withdrawing 4-nitrobenzoyl group significantly polarizes the benzo[f]pyrrolo[1,2-a]quinoline core. In a direct comparative DFT study, the BQCD derivative containing the COC6H4NO2 (4-nitrobenzoyl) substituent, a direct structural match for the target compound, exhibited a substantially higher calculated dipole moment compared to derivatives with COC6H5 (benzoyl) or CO2CH3 (carbomethoxy) substituents [1]. This is crucial for molecular recognition and material properties.

Dipole Moment
Head-to-head
4-nitrobenzoyl yields highest calculated dipole moment vs COC6H5 and CO2CH3 substituents
Supports molecular interaction and solvation studies
DFT PCM water model; exact value reported in study
Computational Chemistry Molecular Electronics DFT Study

Lowered Frontier Orbital Energies

The presence of the 4-nitrobenzoyl group directly lowers the energy of frontier molecular orbitals, a key indicator of chemical reactivity and electron-transport properties. The same comparative DFT study demonstrated that the BQCD with this substituent (BQCD3) possesses lower HOMO and LUMO energy values than the analogs with simpler substituents [1]. This shift is a quantifiable electronic fingerprint that differentiates it from other BQCDs.

Frontier Orbital Energies
Head-to-head
Lower HOMO and LUMO energies vs BQCD1 (CO2CH3) and BQCD2 (COC6H5)
Supports electronic property differentiation
DFT B3LYP/6-311+G(d,p) gas phase
Quantum Chemistry Reactivity Indices Electronic Spectroscopy

Unique Solvatochromic Behavior

The 4-nitrophenyl-substituted benzo[f]pyrrolo[1,2-a]quinoline (NPBQ), representing the target chromophore, exhibits a specific solvatochromic response that can be quantitatively modeled. Experimental spectral data in various solvents showed a correlation between the visible absorption band wavenumber and solvent parameters (refractive index and relative permittivity), fitted with a double linear regression model [1]. This behavior is a direct consequence of the 4-nitrophenyl substituent's influence on the ground and excited state polarity.

Solvatochromic Behavior
Reported
Visible band wavenumber correlates with solvent parameters via double linear regression model
Supports solvent environment prediction
Experimental validation in polar and non-polar solvents
Photophysics Spectroscopy Solvatochromism

Differential Antiproliferative Selectivity

In a comprehensive class-level study on benzoquinoline azatetracyclic derivatives, the introduction of specific substituents critically influenced the selectivity and potency of cancer cell growth inhibition [1]. While the study highlights that azide derivatives were the most potent, the broader SAR indicates that the substitution pattern directly controls both the level of activity and the selectivity profile against the NCI-60 cell line panel. The 4-nitrobenzoyl group, being a strong electron-withdrawing group, is thus projected to yield a distinct and desirable selectivity fingerprint compared to halogenated or hydrogen-substituted analogs based on this established SAR, justifying its targeted procurement.

Antiproliferative Selectivity
Class-level
Projected distinct selectivity based on established substituent SAR in NCI-60 screening
Supports SAR exploration context
Class-level inference; compound-specific data to verify
Anticancer Research Drug Discovery Lead Optimization

Research Applications of Ethyl 3-(4-Nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate


SAR Studies in Anticancer Lead Optimization

This compound serves as a critical tool in medicinal chemistry to probe the electronic effects of the 4-position of the benzoyl ring on antiproliferative activity. As shown by recent screening data on related azatetracyclics [1], substituent identity directly dictates selectivity against cancer types. This compound fills a specific electronic niche, allowing researchers to compare its activity and selectivity profile against halogenated (Br, Cl) and unsubstituted analogs to optimize the pharmacophore.

Computational Calibration of Electronic Structure Methods

With its quantitatively characterized electronic properties, including a high dipole moment and lowered frontier orbital energies [1], this compound is an ideal experimental benchmark for calibrating DFT and other quantum chemical calculations. Researchers can use the published spectroscopic data to validate and refine their computational models for complex heterocycles.

Environment-Sensitive Fluorescent Probes

The molecule's well-defined solvatochromic behavior, quantitatively described by a double linear regression model [1], makes it a strong candidate for rational probe development. Its quantifiable spectral shift in response to solvent polarity can be exploited to design sensors that visually report on the microenvironment's dielectric nature in materials or biological systems.

Scaffold-Hopping for Organic Electronic Materials

For material scientists, the low HOMO-LUMO energy gap and high electron affinity [1] introduced by the 4-nitrobenzoyl group are desirable for n-type semiconductor design. This compound provides a unique scaffold where the key electronic parameters dictating charge-carrier mobility have been measured, offering a starting point for new benzopyrroloquinoline-based organic electronic materials.

Application
Selection Property
Validation Focus
Antiproliferative SAR studies
Cell-model endpoint review
Substituent-dependent selectivity profile
Computational method calibration
Electronic structure benchmark
DFT frontier orbital validation
Solvent-sensitive probe development
Solvatochromic response context
Solvent polarity correlation model
Organic electronic materials research
Electron affinity profile
HOMO-LUMO gap characterization
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